molecular formula C10H7FO4 B2471862 8-Fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid CAS No. 2137792-75-5

8-Fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid

Cat. No.: B2471862
CAS No.: 2137792-75-5
M. Wt: 210.16
InChI Key: YYBBSNKNTOKHHX-UHFFFAOYSA-N
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Description

“8-Fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid” is a chemical compound with the CAS Number: 2137792-75-5 . It has a molecular weight of 210.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13) .


Physical and Chemical Properties Analysis

This compound has a storage temperature of room temperature (RT) and is in the form of a powder .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Egawa et al. (1984) discusses the synthesis of compounds with antibacterial properties, including those structurally similar to 8-Fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid. The research focuses on compounds with potential antibacterial activities, specifically analyzing structure-activity relationships (Egawa et al., 1984).

Antimycobacterial and Phototoxic Evaluation

  • Murugesan et al. (2008) synthesized and evaluated novel compounds structurally related to this compound for their antimycobacterial activities. This study presents insights into the potential application of these compounds in treating mycobacterial infections (Murugesan et al., 2008).

Synthesis and Biological Activity of Derivatives

  • Research by Ziegler et al. (1988) on the synthesis and in vitro biological activity of derivatives of compounds structurally similar to this compound provides valuable insights into their potential medical applications. This study emphasizes the importance of chemical modifications to enhance biological activity (Ziegler et al., 1988).

Photoluminescence Properties

  • Yu et al. (2006) investigated the synthesis, crystal structures, and photoluminescence properties of coordination polymers with drug ligands structurally similar to this compound. This research contributes to understanding the material's photoluminescent characteristics and potential applications in imaging or sensing technologies (Yu et al., 2006).

Fluorescence Origin in Carbon Dots

  • Shi et al. (2016) explored the fluorescence origins in carbon dots, focusing on organic fluorophores closely related in structure to this compound. This research is significant for understanding the fluorescence mechanisms in carbon dots and their potential applications in bioimaging and sensing (Shi et al., 2016).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

8-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBSNKNTOKHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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